molecular formula C20H25N5O4S B2706174 (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1903014-92-5

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2706174
M. Wt: 431.51
InChI Key: YRYYZKUOUUGTSA-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups, including an imidazole ring, a diazepane ring, a sulfonyl group, an indole ring, and a methoxy group. These functional groups suggest that the compound could have interesting chemical and biological properties.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole and diazepane rings, the introduction of the sulfonyl group, and the coupling of the two parts of the molecule.



Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the molecule may have a rigid and possibly stereochemically complex structure.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the imidazole and indole rings suggests that it might participate in reactions typical of these heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound. However, its complex structure suggests that it could have interesting and potentially useful properties.


Scientific Research Applications

Chemical Reactions and Synthesis

One of the significant applications of the compound is in chemical reactions and synthesis processes. For instance, Benati et al. (1999) explored the reactions of benzocyclic β-keto esters with various sulfonyl azides, providing insights into how the electronic features of sulfonyl azides and solvent polarity affect azidation and Favorskii-type ring contraction. This research highlights the intricate interplay between reagents and conditions in complex chemical synthesis (Benati, Nanni, & Spagnolo, 1999).

Radiochemical Synthesis

In the field of radiochemistry, Woo and Lee (1990) demonstrated the synthesis of [5-14C]pentostatin, highlighting the role of specific compounds in the preparation of radioactively labeled molecules. Their methodology involves several stages, including persilylation and glycosylation, reflecting the compound's utility in complex synthetic pathways (Woo & Lee, 1990).

Development of Novel Chemical Structures

Research by Ren et al. (2017) introduced a method for preparing 4-diazoisochroman-3-imines, showcasing the potential of the compound in developing novel chemical structures. This work emphasizes the compound's versatility in organic chemistry, particularly in creating cyclic α-diazo imidates and triazoles (Ren, Lu, & Wang, 2017).

Reagent Synthesis and Stability

Potter et al. (2016) focused on synthesizing a stable and safe diazo-transfer reagent, which is crucial in primary amines to azides conversion. Their work underscores the importance of the compound in creating reagents that are more stable and less hazardous, enhancing safety in chemical laboratories (Potter, Jayson, Miller, & Gardiner, 2016).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without specific information, it’s hard to predict the exact safety and hazards associated with this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. If the compound shows promising properties, it could be developed into a useful chemical tool or therapeutic agent.


properties

IUPAC Name

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-14-21-19(13-23(14)2)30(27,28)25-8-4-7-24(9-10-25)20(26)18-11-15-5-6-16(29-3)12-17(15)22-18/h5-6,11-13,22H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYYZKUOUUGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(6-methoxy-1H-indol-2-yl)methanone

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